REACTION_CXSMILES
|
O1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:9])=[O:7].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Al+3].[Cl-].[Cl-].[Cl-]>CCOCC>[CH3:9][O:8][C:6]([C:2]1[C:15]2[C:14](=[CH:13][CH:12]=[C:11]([Cl:10])[CH:16]=2)[CH:5]=[CH:4][CH:3]=1)=[O:7] |f:2.3.4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at 0° for 30 minutes, at RT for 1.5 hours and at 100° for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
ADDITION
|
Details
|
poured in an ice-bath
|
Type
|
CUSTOM
|
Details
|
The organic phase obtained
|
Type
|
WASH
|
Details
|
is washed with aq. 10% NaHCO3 solution and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography on silica gel (eluent: cyclohexane/EtOAc 99/1 to 95/5)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |